molecular formula C25H24FNO6 B1665869 Axitirome CAS No. 156740-57-7

Axitirome

Cat. No. B1665869
M. Wt: 453.5 g/mol
InChI Key: FUBBWDWIGBTUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axitirome, also known as CGS 26214, is a hypolipidemic agent.

Scientific Research Applications

  • Molecular Epidemiology in Infectious Diseases : Axitinib has been referenced in the context of molecular epidemiology, particularly in the study of pathogen transmission, biology, and diversity. This indicates its relevance in infectious disease research, potentially due to its effects on molecular pathways (Field et al., 2014).

  • Cancer Therapy : Axitinib shows promise in cancer therapy, especially in cases resistant to other treatments. For example, it has been found effective against renal cell carcinoma resistant to sunitinib therapy (Zhou et al., 2016). Its antiangiogenic and antitumor activities have been demonstrated in various studies (Hu-Lowe et al., 2008).

  • Bioinformatics and Scientometric Analysis : Axitinib has been mentioned in research on scientometric reviews, suggesting its impact on the broader scientific landscape, particularly in studies using big data analysis tools like CiteSpace software (Cai et al., 2022).

  • Computational Modeling in Drug Discovery : The drug has been featured in research using computational modeling and ab initio calculations, indicating its significance in the field of drug discovery and development (Li and Wang, 2012).

  • Nanotechnology in Medicine : Studies have also explored the use of Axitinib in nanofibrous membranes for medical applications, such as stabilizing the chondrogenesis of mesenchymal stromal cells, showcasing its potential in regenerative medicine and tissue engineering (Ji et al., 2021).

  • Ophthalmological Research : Axitinib has been investigated for its effects on choroidal neovascularization, a condition associated with age-related macular degeneration, suggesting its application in ophthalmology (Kang et al., 2013).

properties

CAS RN

156740-57-7

Product Name

Axitirome

Molecular Formula

C25H24FNO6

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl 2-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate

InChI

InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30)

InChI Key

FUBBWDWIGBTUPQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Axitirome;  CGS 26214;  CGS-26214;  CGS26214; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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